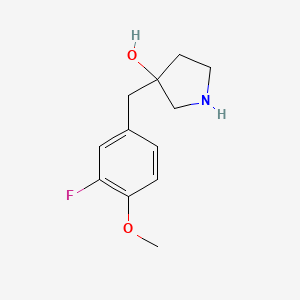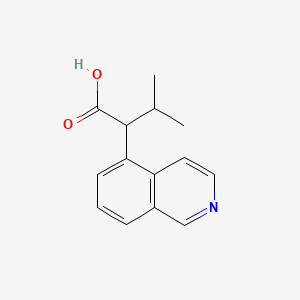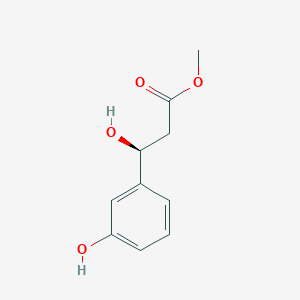![molecular formula C13H16OS B15320454 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride or the palladium-catalyzed coupling of 2-bromothiophene with phenylboronic acid.
Introduction of the Propanol Group: The 2,2-dimethylpropan-1-ol group can be introduced via a Grignard reaction, where the benzothiophene core is reacted with 2,2-dimethylpropanal in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Corresponding ketone
Reduction: Corresponding alkane
Substitution: Halogenated or nitrated benzothiophene derivatives
Applications De Recherche Scientifique
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator (SERM) for the treatment of breast cancer.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropan-1-ol group, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives .
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
3-(1-benzothiophen-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H16OS/c1-13(2,9-14)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,14H,7,9H2,1-2H3 |
Clé InChI |
QHHQMYNVKSNKRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CSC2=CC=CC=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
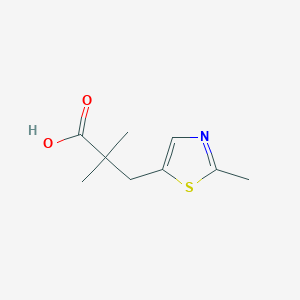

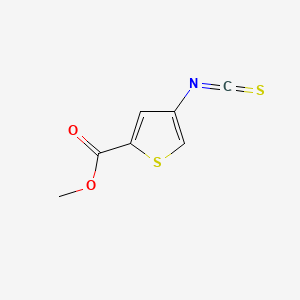
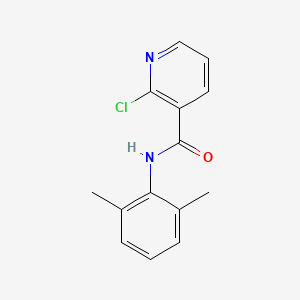
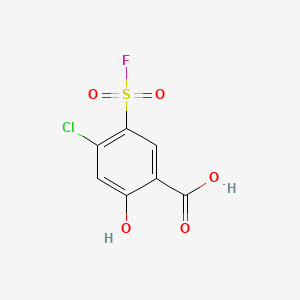
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
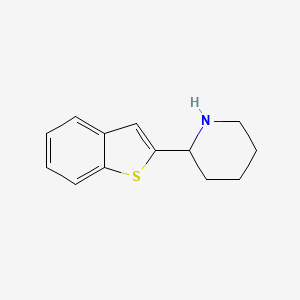
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)

